An In-depth Technical Guide on the Chemical Properties and Structure of 2,4,6-Tribromopyridine
An In-depth Technical Guide on the Chemical Properties and Structure of 2,4,6-Tribromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromopyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] Its pyridine core, substituted with three bromine atoms, imparts unique reactivity, making it a valuable synthetic intermediate and building block for more complex molecules.[2] The strategic placement of the bromine atoms allows for diverse functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the chemical and physical properties of 2,4,6-Tribromopyridine, its molecular structure, synthesis protocols, and key applications.
Chemical and Physical Properties
The fundamental properties of 2,4,6-Tribromopyridine are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 107 - 111 °C | [2] |
| Boiling Point | 284 °C | [2] |
| Density | Data not available | |
| Solubility | Data not available |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| Molecular Formula | C₅H₂Br₃N | [2][3] |
| Molecular Weight | 315.79 g/mol | [2][3] |
| CAS Number | 2408-70-0 | [3] |
| IUPAC Name | 2,4,6-tribromopyridine | [3] |
| SMILES | C1=C(C=C(N=C1Br)Br)Br | [3] |
| InChI | InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | [3] |
Computed Properties
The following table lists computed properties that are valuable for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| XLogP3-AA | 3.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 314.77169 Da | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
Molecular Structure
The structure of 2,4,6-Tribromopyridine consists of a central pyridine ring with bromine atoms substituting the hydrogen atoms at positions 2, 4, and 6. The presence of the electronegative nitrogen atom and the bulky, electron-withdrawing bromine atoms significantly influences the electron distribution and geometry of the aromatic ring.
As of the latest literature search, a single-crystal X-ray diffraction study for 2,4,6-tribromopyridine is not publicly available. Therefore, precise experimental data on bond lengths and angles are not provided here. The structure can be visualized as a planar pyridine ring with the three bromine substituents lying in the same plane.
Synthesis and Reactivity
2,4,6-Tribromopyridine is a key intermediate in organic synthesis, valued for its role as a versatile building block.[2] The bromine atoms can be selectively replaced or used to direct further reactions, making it a precursor for a wide array of substituted pyridines.
Experimental Protocols for Synthesis
Two primary methods for the synthesis of 2,4,6-Tribromopyridine are documented:
4.1.1 Method 1: Halogen Exchange from 2,4,6-Trichloropyridine
This process involves the substitution of chlorine atoms with bromine atoms.[4]
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Materials: 2,4,6-trichloropyridine, anhydrous organic solvent (e.g., acetic acid), hydrogen bromide (HBr) gas.
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Procedure:
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Dissolve 2,4,6-trichloropyridine in an anhydrous organic medium within a reaction vessel equipped for gas inlet and heating.
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Heat the reaction mixture to a temperature between 80°C and 130°C.
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Continuously pass gaseous hydrogen bromide (HBr) through the heated solution.
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Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
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Upon completion, cool the reaction mixture and isolate the crude product, which may involve precipitation by pouring onto ice.
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Purify the crude 2,4,6-tribromopyridine by recrystallization.
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4.1.2 Method 2: High-Temperature Bromination of 2,6-Dibromopyridine
This method involves the direct bromination of 2,6-dibromopyridine at elevated temperatures.[5]
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Materials: 2,6-dibromopyridine, bromine (Br₂), pumice (as a contact substance).
-
Procedure:
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The reaction is carried out in the gaseous phase. A mixture of 2,6-dibromopyridine and bromine is passed through a tube packed with pumice.
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The reaction tube is heated to a temperature in the range of 500-580°C.
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The main product of this reaction is 2,4,6-tribromopyridine.
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The product mixture is cooled, and the desired compound is separated and purified from byproducts, such as tetrabromopyridine and unreacted starting material.
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Reactivity
The bromine atoms at the 2, 4, and 6 positions of the pyridine ring are susceptible to nucleophilic substitution and are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of functional groups, including aryl, alkyl, and amino moieties, paving the way for the synthesis of complex pharmaceutical and agrochemical compounds.
Visualization of Synthesis Workflow
The following diagram illustrates the synthetic pathway for the preparation of 2,4,6-Tribromopyridine from 2,6-dibromopyridine.
Caption: Synthesis of 2,4,6-Tribromopyridine via high-temperature bromination.
Spectroscopic Data
Applications
2,4,6-Tribromopyridine is a versatile intermediate with applications in several areas of chemical science:
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Pharmaceutical Research: It serves as a scaffold for the synthesis of novel drug candidates. The pyridine ring is a common motif in many bioactive molecules, and the bromine atoms provide handles for further chemical modification.[2]
-
Agrochemical Development: It is used in the creation of new herbicides and fungicides, contributing to crop protection.[2]
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Material Science: The high bromine content makes it a candidate for use in the development of flame-retardant materials.[1][2]
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Organic Synthesis: It is a valuable building block for creating diverse and complex chemical structures for various industrial applications.[2]
Safety and Handling
2,4,6-Tribromopyridine is classified as a skin and eye irritant.[3]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
